![molecular formula C7H13N3 B2744538 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine CAS No. 910412-84-9](/img/structure/B2744538.png)
1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine
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Overview
Description
“1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine”, can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The resulting alcohols can be converted into carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine” is represented by the empirical formula C5H9N3 . The InChI code for this compound is 1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3 .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles, including 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .
Conversion into Carbonyl Compounds
1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . These alcohols can then be converted into carbonyl compounds via the corresponding quaternary salts .
Masked Form of the Carbonyl Group
The stable 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine system can be regarded as a masked form of the carbonyl group . This makes it a useful tool in organic synthesis, where the carbonyl group can be protected during certain reactions and then revealed when needed .
Synthon of the Carbonyl Group
In addition to being a masked form of the carbonyl group, 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine can also serve as a synthon of the carbonyl group . This means it can be used as a building block in the synthesis of more complex organic compounds .
Synthesis of Bipyridine Derivatives
1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine can be used in the synthesis of bipyridine derivatives . This is achieved through a nucleophilic aromatic substitution reaction .
Key Component in Functional Molecules
Imidazoles, including 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine, are key components in functional molecules used in a variety of everyday applications . These applications range from pharmaceuticals to materials science .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine are Glycylpeptide N-tetradecanoyltransferase 1 in humans and Glycylpeptide N-tetradecanoyltransferase in yeast . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function.
Mode of Action
It is believed to interact with its targets, leading to changes in the enzymatic activity of glycylpeptide n-tetradecanoyltransferase . This interaction could potentially alter the post-translational modification of proteins, affecting their function and potentially leading to various downstream effects.
Biochemical Pathways
This could have downstream effects on various cellular processes, including signal transduction, protein degradation, and cellular response to stress .
Result of Action
Given its targets, it is likely to affect the function of proteins that undergo post-translational modification by glycylpeptide n-tetradecanoyltransferase . This could potentially lead to changes in various cellular processes, including signal transduction, protein degradation, and cellular response to stress.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
1-(1-methylimidazol-2-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(8)5-7-9-3-4-10(7)2/h3-4,6H,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISORIIDIGILCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine |
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